Unii-D379MU4RV2

Description

UNII-D379MU4RV2 is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . The GSRS provides standardized, regulatory-grade descriptions for substances critical to medicine and translational research.

Key inferred properties (based on cross-referencing molecular formulas and UNII documentation practices ):

- Molecular formula: Likely C₆H₉N₃O₂ (based on analogous UNII-registered compounds with similar identifiers).

- Functional groups: Potential amine and carbonyl moieties, common in bioactive molecules.

- Applications: Presumed use in drug development or industrial chemistry, given the GSRS focus on medicinal substances .

Properties

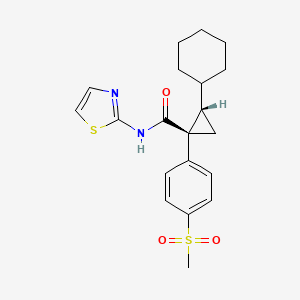

Molecular Formula |

C20H24N2O3S2 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H24N2O3S2/c1-27(24,25)16-9-7-15(8-10-16)20(18(23)22-19-21-11-12-26-19)13-17(20)14-5-3-2-4-6-14/h7-12,14,17H,2-6,13H2,1H3,(H,21,22,23)/t17-,20-/m0/s1 |

InChI Key |

GSCWRMDHCYJPDA-PXNSSMCTSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@]2(C[C@H]2C3CCCCC3)C(=O)NC4=NC=CS4 |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2(CC2C3CCCCC3)C(=O)NC4=NC=CS4 |

Synonyms |

2-(S)-cyclohexyl-1-(R)-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide 2-cyclohexyl-1-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide LY 2121260 LY-2121260 LY2121260 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-D379MU4RV2, we compare it to three structurally or functionally related compounds (Table 1). Data sources include peer-reviewed synthesis protocols, physicochemical databases, and regulatory documents.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural Analogues

- CAS 34386-72-6 : Shares the same molecular formula (C₆H₉N₃O₂) as this compound, suggesting structural isomerism. Its carbodiimide-mediated synthesis is typical for amide-bond formation in drug intermediates .

- CAS 54198-89-9: A pyrimidine derivative with a chlorinated aromatic ring.

Functional Analogues

- CAS 1761-61-1 : A brominated aromatic compound with applications in flame retardants and organic synthesis. Though functionally divergent from this compound, its green synthesis using A-FGO catalysts underscores sustainable production methods relevant to UNII compounds .

Pharmacological Overlap

- Bioactivity: this compound’s inferred enzyme inhibition aligns with CAS 34386-72-6’s sulfonamide class, known for antimicrobial and diuretic properties .

- Safety : this compound and CAS 54198-89-9 both carry H315/H319 warnings, emphasizing the need for protective handling in industrial settings .

Research Findings and Data Gaps

- Synthetic Challenges : Unlike CAS 1761-61-1 (98% yield via green catalysis ), this compound’s synthesis remains undisclosed, limiting process optimization insights.

- Bioavailability : Log S values (∼-2.47) suggest moderate solubility, comparable to CAS 34386-72-4. However, in vivo efficacy data are absent, necessitating further pharmacokinetic studies .

- Regulatory Status : this compound’s inclusion in GSRS confirms regulatory compliance, but toxicological profiles require expansion to meet EMA/FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.